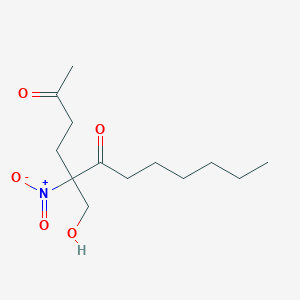
5-(Hydroxymethyl)-5-nitrododecane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-5-nitrododecane-2,6-dione is an organic compound with a complex structure that includes both hydroxymethyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-nitrododecane-2,6-dione typically involves multi-step organic reactions. One common method includes the nitration of dodecane-2,6-dione followed by the introduction of the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-nitrododecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, amines, and substituted dodecane-2,6-dione compounds.
Scientific Research Applications
5-(Hydroxymethyl)-5-nitrododecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-5-nitrododecane-2,6-dione exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and nitro groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): Known for its applications in biomass conversion and as a platform chemical for producing fuels and chemicals.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with similar applications.
5-(Bromomethyl)furfural (BMF): Another halogenated derivative with enhanced stability and reactivity.
Uniqueness
5-(Hydroxymethyl)-5-nitrododecane-2,6-dione is unique due to its combination of hydroxymethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88238-94-2 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5-nitrododecane-2,6-dione |
InChI |
InChI=1S/C13H23NO5/c1-3-4-5-6-7-12(17)13(10-15,14(18)19)9-8-11(2)16/h15H,3-10H2,1-2H3 |
InChI Key |
CDVAIFGSMFQHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCC(=O)C)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
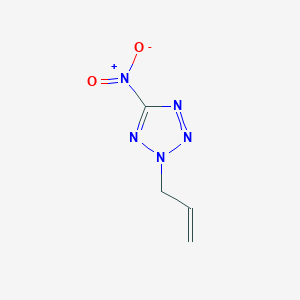
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
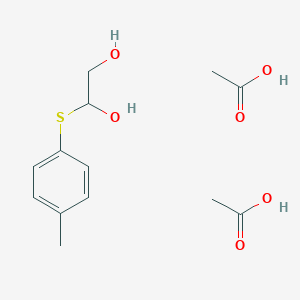

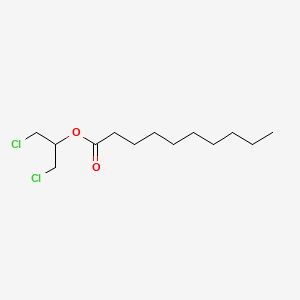
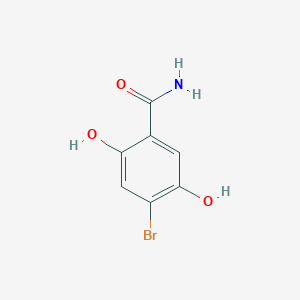
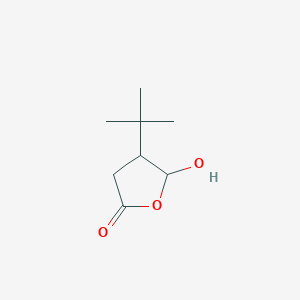
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
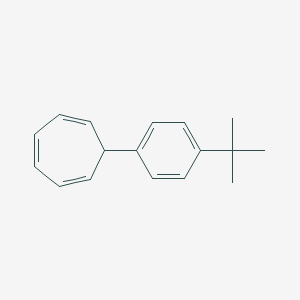


![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
